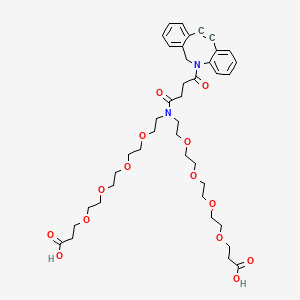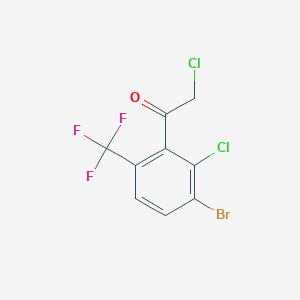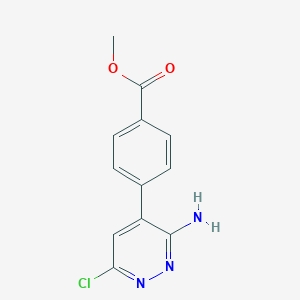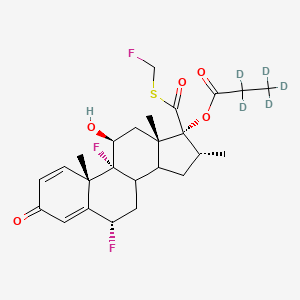
Azetidin-1-yl(3-bromo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-1-yl(3-bromo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanone is a complex organic compound that features a combination of azetidine, bromo, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-1-yl(3-bromo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanone typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as palladium or copper, and reagents like hydrazine or bromine .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms might be employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(3-bromo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Azetidin-1-yl(3-bromo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Azetidin-1-yl(3-bromo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- **3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanone
- **Azetidin-1-yl(3-chloro-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanone
Uniqueness
Azetidin-1-yl(3-bromo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanone is unique due to the presence of both azetidine and pyrazole rings, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C14H14BrN3O |
|---|---|
Molecular Weight |
320.18 g/mol |
IUPAC Name |
azetidin-1-yl-[3-bromo-5-(1-methylpyrazol-4-yl)phenyl]methanone |
InChI |
InChI=1S/C14H14BrN3O/c1-17-9-12(8-16-17)10-5-11(7-13(15)6-10)14(19)18-3-2-4-18/h5-9H,2-4H2,1H3 |
InChI Key |
SEAVRRMONLFBJR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC(=C2)Br)C(=O)N3CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propan-2-yl)amine](/img/structure/B13721787.png)
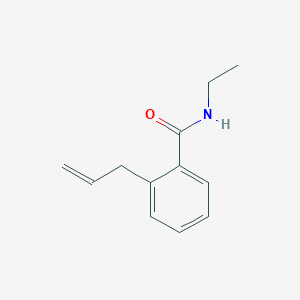
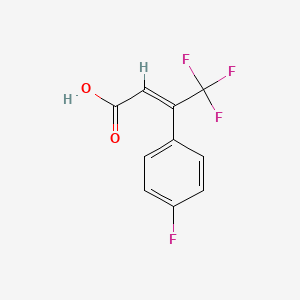
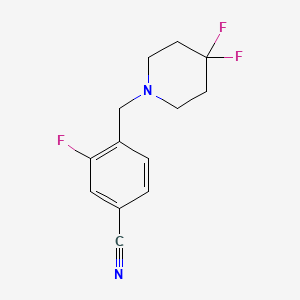
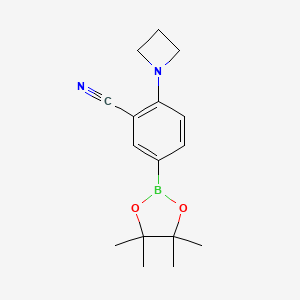

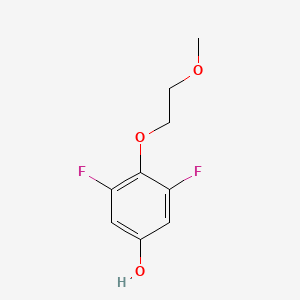
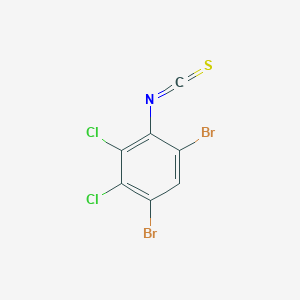
![4-[1-(2,2,2-Trifluoroethyl)-piperidin-4-yloxy]-3-trifluoromethylphenylamine](/img/structure/B13721829.png)
